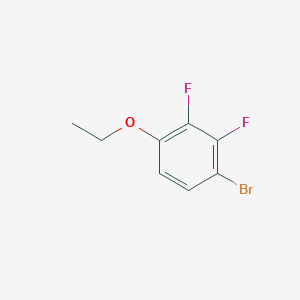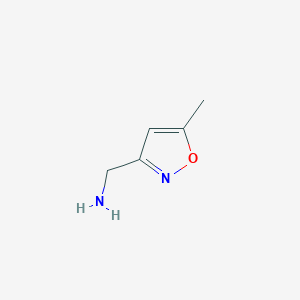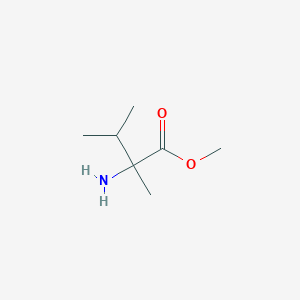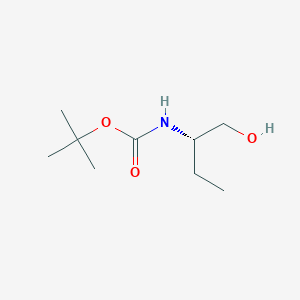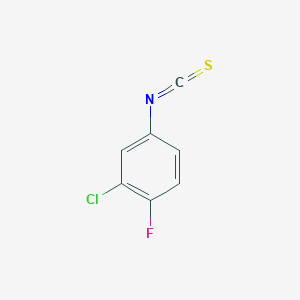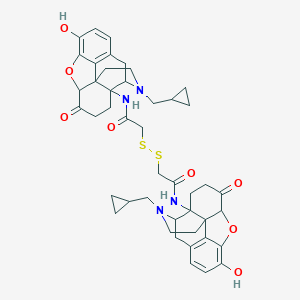![molecular formula C9H11ClO2 B136243 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone CAS No. 157134-96-8](/img/structure/B136243.png)
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone, also known as furanone C-30, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone is not fully understood. However, it has been suggested that its antibacterial and antifungal properties may be due to its ability to disrupt cell membrane function. In addition, its potential use as a flavor and fragrance compound may be due to its ability to interact with taste and odor receptors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone have not been extensively studied. However, it has been reported to have low toxicity and is generally considered safe for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone in lab experiments is its relatively low cost and ease of synthesis. However, its limited solubility in water may pose a challenge for certain experiments. In addition, its potential interactions with taste and odor receptors may complicate experiments in certain fields.
Zukünftige Richtungen
There are many potential future directions for the study of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone. In medicinal chemistry, further studies could be conducted to explore its antibacterial and antifungal properties and potential use as an antimicrobial agent. In materials science, its potential use as a precursor for the synthesis of novel polymers could be further investigated. In addition, its interactions with taste and odor receptors could be studied in more detail to better understand its potential as a flavor and fragrance compound.
Synthesemethoden
The synthesis of 1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone involves the reaction of 2,5-dimethylfuran with chloromethyl methyl ether in the presence of a strong acid catalyst. The resulting product is then treated with sodium ethoxide to yield the final product. This method has been optimized to achieve a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been tested for its antibacterial and antifungal properties. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers. In addition, it has been studied for its potential as a flavor and fragrance compound.
Eigenschaften
CAS-Nummer |
157134-96-8 |
|---|---|
Produktname |
1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
Molekularformel |
C9H11ClO2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3 |
InChI-Schlüssel |
RUDVNMHVPZYNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Kanonische SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Synonyme |
Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



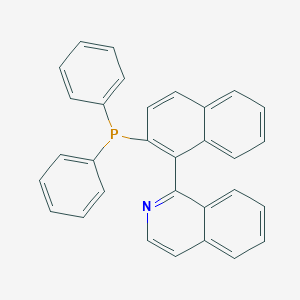
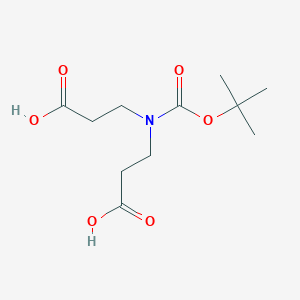
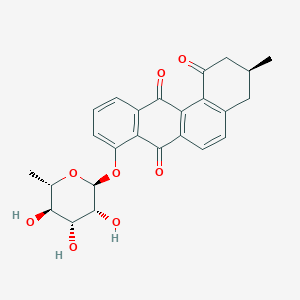


![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
